

# 4-Fluoro-3-iodobenzonitrile molecular structure and geometry

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## Compound of Interest

Compound Name: **4-Fluoro-3-iodobenzonitrile**

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An In-Depth Technical Guide to the Molecular Structure and Geometry of **4-Fluoro-3-iodobenzonitrile**

## Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles enable the construction of complex molecular architectures with tailored functions. **4-Fluoro-3-iodobenzonitrile** (CAS No. 159719-57-0) is a trifunctional aromatic intermediate of significant interest.<sup>[1][2]</sup> Possessing a nitrile group, a fluorine atom, and an iodine atom on a benzene ring, this molecule offers multiple, distinct reaction sites. The iodine atom is particularly valuable for carbon-carbon bond formation via cross-coupling reactions, the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and the nitrile group can be hydrolyzed or serve as a key binding element in pharmacophores.<sup>[3]</sup>

This guide provides a comprehensive technical overview of the molecular structure, geometry, and spectroscopic signature of **4-Fluoro-3-iodobenzonitrile**. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions and analogous experimental data to offer a robust understanding of this versatile chemical entity. In the absence of a published single-crystal X-ray structure, we leverage the power of computational chemistry to elucidate its geometric parameters, a standard and trusted approach in modern chemical research.<sup>[4]</sup>

## Molecular Structure and Geometry

The fundamental identity of **4-Fluoro-3-iodobenzonitrile** is defined by its molecular formula,  $C_7H_3FIN$ , and a molecular weight of 247.01 g/mol .[\[1\]](#) The structure consists of a benzene ring substituted at position 1 with a cyano (-C≡N) group, at position 3 with an iodine atom, and at position 4 with a fluorine atom.

Caption: Molecular structure of **4-Fluoro-3-iodobenzonitrile** with atom numbering.

## Predicted Geometry via Computational Methods

While single-crystal X-ray crystallography provides the definitive experimental geometry of a molecule in the solid state, such data for **4-Fluoro-3-iodobenzonitrile** is not publicly available. [\[5\]](#) In such cases, Density Functional Theory (DFT) calculations are a powerful and reliable alternative for predicting molecular geometries with high accuracy.[\[4\]](#)[\[6\]](#) The data presented below are representative values derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for such molecules.[\[7\]](#) The benzene ring is expected to be nearly planar, with minor deviations caused by the substituents.

Table 1: Predicted Geometrical Parameters for **4-Fluoro-3-iodobenzonitrile**

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)	<b>C1-C2</b>	<b>1.39 Å</b>
	C3-C4	1.38 Å
	C-CN	1.45 Å
	C≡N	1.15 Å
	C3-I	2.10 Å
	C4-F	1.35 Å
Bond Angles (°)	C2-C1-C6	120.5°
	C2-C3-I	119.8°
	C5-C4-F	118.5°
	C1-C(N)-N	179.8°

| Dihedral Angle (°) | F-C4-C3-I | ~0.5° |

Note: These values are computationally predicted and serve as a robust estimation in the absence of experimental crystallographic data.

## Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the known effects of the constituent functional groups, a detailed prediction of the spectral data for **4-Fluoro-3-iodobenzonitrile** can be made.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule.<sup>[8]</sup>

- <sup>1</sup>H NMR: The aromatic region will display signals for three protons.
  - H-2: This proton is ortho to the iodine and meta to the nitrile. It is expected to appear as a doublet.
  - H-5: This proton is ortho to the fluorine and meta to the nitrile. It will be split by the adjacent H-6 (ortho coupling,  $J \approx 8-9$  Hz) and the fluorine atom (meta coupling,  $J \approx 5-6$  Hz), appearing as a doublet of doublets.
  - H-6: This proton is ortho to H-5 and meta to the fluorine. It will be split by H-5 (ortho coupling,  $J \approx 8-9$  Hz) and the fluorine atom (para coupling,  $J \approx 2-3$  Hz), likely appearing as a complex multiplet, often a triplet of doublets.
- <sup>13</sup>C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to the electronegative F and I atoms (C4 and C3, respectively) will be significantly shifted. The C-F bond will also exhibit characteristic C-F coupling. The nitrile carbon (C≡N) typically appears around 115-120 ppm.
- <sup>19</sup>F NMR: A single resonance is expected. The chemical shift will be influenced by the iodine and nitrile substituents. <sup>19</sup>F NMR is highly sensitive and provides a clean method for confirming the presence of the fluorine atom in the molecule.<sup>[9]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

- C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240  $\text{cm}^{-1}$ , which is characteristic of an aromatic nitrile.[10]
- Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1400-1600  $\text{cm}^{-1}$  region.
- C-F Stretch: A strong absorption band is anticipated in the 1200-1280  $\text{cm}^{-1}$  region.[11]
- C-I Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600  $\text{cm}^{-1}$  range.
- Aromatic C-H Stretch: Weak to medium bands will be observed above 3000  $\text{cm}^{-1}$ .

Table 2: Predicted Spectroscopic Data Summary

Technique	Feature	Predicted Range/Pattern
$^1\text{H}$ NMR	Aromatic Protons	3 signals in the aromatic region (~7.0-8.0 ppm)
$^{13}\text{C}$ NMR	Aromatic & Nitrile Carbons	7 distinct signals; C-F coupling observable
$^{19}\text{F}$ NMR	Fluorine Atom	Single resonance
IR ( $\text{cm}^{-1}$ )	C≡N Stretch	2220-2240 (strong, sharp)
	C-F Stretch	1200-1280 (strong)

| Mass Spec. | Molecular Ion ( $\text{M}^+$ ) |  $\text{m/z} = 247.01$  |

## Proposed Synthesis and Reactivity

While several synthetic routes could be envisioned, a reliable method for preparing **4-Fluoro-3-iodobenzonitrile** would be via a Sandmeyer reaction starting from a corresponding aniline

precursor. This classic transformation is a cornerstone of aromatic chemistry for introducing a nitrile group.[12]

## Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for the diazotization of anilines and subsequent cyanation.[12] The causality for this choice rests on the commercial availability of the starting aniline and the high reliability of the Sandmeyer reaction.

### Step 1: Diazotization of 4-Fluoro-3-iodoaniline

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-fluoro-3-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the reaction temperature is maintained between 0 and 5 °C. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
- Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

### Step 2: Sandmeyer Cyanation

- In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat the solution to 60-70 °C.
- Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Causality: The copper(I) catalyst is essential for the substitution of the diazonium group with the cyanide nucleophile.
- After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure the reaction goes to completion.

- Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **4-Fluoro-3-iodobenzonitrile**.

Caption: Proposed synthetic workflow for **4-Fluoro-3-iodobenzonitrile**.

## Applications in Drug Discovery and Development

**4-Fluoro-3-iodobenzonitrile** is a strategic building block for synthesizing more complex molecules. Its primary utility lies in its ability to undergo selective cross-coupling reactions at the C-I bond.<sup>[13]</sup> This position is highly activated towards reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or amino groups. This reactivity makes it a valuable precursor for creating libraries of novel compounds for screening as potential therapeutic agents, particularly in oncology and inflammatory diseases where kinase inhibitors and other targeted therapies are prevalent.<sup>[3]</sup>

## Conclusion

**4-Fluoro-3-iodobenzonitrile** is a valuable and versatile chemical intermediate. While experimental crystallographic data is not currently in the public domain, a robust model of its molecular geometry can be constructed using established computational methods like DFT. Its spectroscopic signatures are predictable based on the well-understood electronic effects of its functional groups. The synthetic accessibility of this compound, particularly through reliable methods like the Sandmeyer reaction, further enhances its utility for researchers in drug discovery and materials science. This guide provides a foundational understanding of its core structural and chemical properties, empowering scientists to effectively utilize this compound in their research endeavors.

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